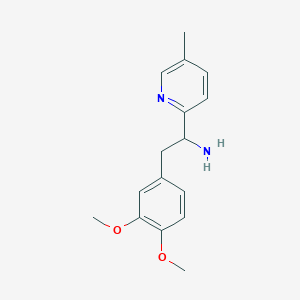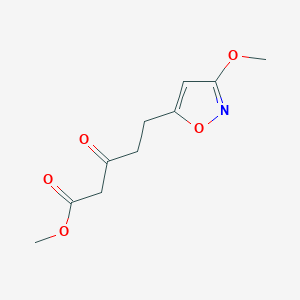
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate, or ETPC, is a novel synthetic molecule with a variety of potential applications in scientific research. It is a highly fluorinated derivative of pyrrole, a five-membered heterocyclic aromatic compound. ETPC is a colorless liquid at room temperature, and has a molecular weight of 258.27 g/mol. It has been used in a variety of synthetic reactions and as a reagent in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Antibacterial Properties
The compound has been studied for its antibacterial properties. For instance, certain derivatives of tetrahydro-1H-pyrrole-3-carboxylic acid showed protective effects against infections caused by Escherichia coli and other gram-negative bacteria. A mechanism akin to that of pro-drugs was suggested, as the agents did not exhibit in vitro activity, implying activation in the biological environment (Santilli, Scotese, & Yurchenco, 1975).
Cardiovascular Effects
Derivatives of tetrahydro-1H-pyrrole, particularly those substituted or unsubstituted in the benzene ring, demonstrated notable cardiovascular effects in anesthetized rats. The study highlighted the hypotensive activity of these compounds, suggesting their potential in managing cardiovascular conditions (Cameroni, Bernabei, Forni, & Baggio, 1978).
Neurological Studies
In neurological studies, beta-carboline-3-carboxylic acid ethyl ester, structurally related to ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate, was observed to bind to benzodiazepine receptors in the brain, leading to behavioral syndromes in primates. This indicates the compound's relevance in studying neurological conditions and potential drug development for anxiety disorders (Ninan, Insel, Cohen, Cook, Skolnick, & Paul, 1982).
Antihyperglycemic Agents
A study on (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones, structurally analogous to ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate, highlighted their potential as antihyperglycemic agents. These compounds were particularly effective in reducing plasma glucose in diabetic mice models, suggesting their utility in managing diabetes (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).
Anesthesia and Endotoxemia Studies
A novel pyrrole analog of etomidate, structurally related to ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate, was developed to retain etomidate's anesthetic properties while minimizing its effects on adrenocorticotropic hormone-stimulated steroid synthesis. This compound, termed carboetomidate, showed promise in not suppressing the adrenocortical response or enhancing proinflammatory cytokine production during endotoxemia, making it a potential alternative for anesthesia in sepsis patients (Pejo, Feng, Chao, Cotten, Ri Le Ge, & Raines, 2012).
Lipid Metabolism
Ethyl 2{5(4-chlorophenyl)pentyl}oxiran-2-carboxylate (POCA) has been found to inhibit β-oxidation at carnitine palmitoyltransferase I and induce peroxisomal β-oxidation. This compound's effect on lipid metabolism could be instrumental in studying and potentially treating conditions related to lipid metabolism disorders (Bone, Sherratt, Turnbull, & Osmundsen, 1982).
Propiedades
IUPAC Name |
ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCFRARIWGMGRC-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CNC[C@@H]1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



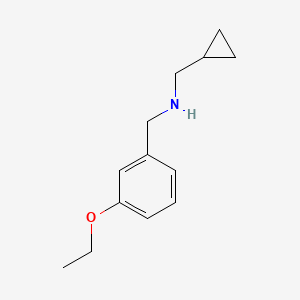
![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)
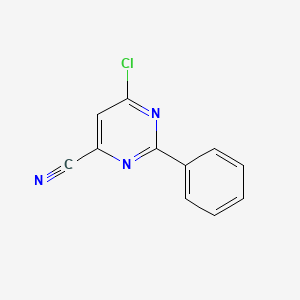
![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)
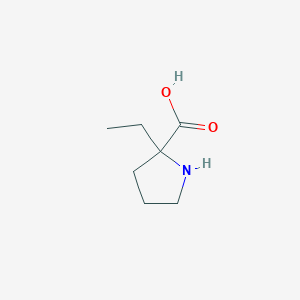
![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)
![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)
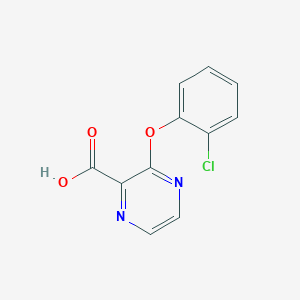
![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)
![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)

![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)
